molecular formula C33H47N9O10 B12521283 L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline CAS No. 804475-98-7

L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline

Cat. No.: B12521283
CAS No.: 804475-98-7
M. Wt: 729.8 g/mol
InChI Key: PQZVOCXWQVPWDY-LSBAASHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline is a synthetic peptide composed of a sequence of amino acids. This compound is of interest due to its potential applications in various fields, including medicine and biochemistry. The unique sequence of amino acids in this peptide allows it to interact with specific biological targets, making it a valuable tool for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to be added.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and any remaining protecting groups are removed.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produce the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of such bonds. Substitution reactions can introduce new functional groups into the peptide.

Scientific Research Applications

L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and interactions with proteins.

    Medicine: Explored for its potential therapeutic effects, such as neuroprotection and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Glycine-L-proline-L-glutamate (GPE): A naturally occurring tripeptide with neuroprotective properties.

    L-azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid with antitumor activity.

    Trans-4-hydroxy-L-proline (4-L-THOP): An abundant component of mammalian collagen.

Uniqueness

L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct biological activities and interactions. Unlike simpler peptides, this compound can engage in more complex interactions with biological targets, making it a valuable tool for research and potential therapeutic applications.

Properties

CAS No.

804475-98-7

Molecular Formula

C33H47N9O10

Molecular Weight

729.8 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C33H47N9O10/c34-25(43)12-10-21(40-31(49)20-8-4-14-36-20)29(47)37-17-27(45)39-23(16-19-6-2-1-3-7-19)32(50)41-22(11-13-26(35)44)30(48)38-18-28(46)42-15-5-9-24(42)33(51)52/h1-3,6-7,20-24,36H,4-5,8-18H2,(H2,34,43)(H2,35,44)(H,37,47)(H,38,48)(H,39,45)(H,40,49)(H,41,50)(H,51,52)/t20-,21-,22-,23-,24-/m0/s1

InChI Key

PQZVOCXWQVPWDY-LSBAASHUSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N3CCCC3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.